Methyl 4,5-dichloro-2-fluorophenylacetate

Description

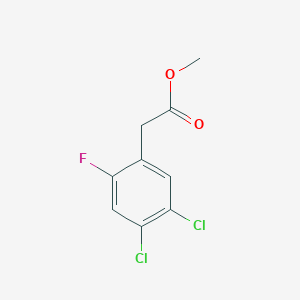

Methyl 4,5-dichloro-2-fluorophenylacetate is an organofluorine compound featuring a phenylacetate backbone substituted with two chlorine atoms at the 4- and 5-positions and a fluorine atom at the 2-position. The methyl ester group (-COOCH₃) contributes to its ester functionality, influencing its reactivity and solubility.

Properties

IUPAC Name |

methyl 2-(4,5-dichloro-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-14-9(13)3-5-2-6(10)7(11)4-8(5)12/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLKNBJIAUNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4,5-dichloro-2-fluorophenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a chemical formula of C10H8Cl2F O2. The presence of chlorine and fluorine atoms in its structure enhances its binding affinity to various biological targets, which is crucial for its pharmacological effects.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The halogen substituents (chlorine and fluorine) can influence the compound's lipophilicity and electronic properties, potentially allowing it to modulate various biochemical pathways. For instance, compounds with similar structures have been shown to inhibit enzymes involved in metabolic processes, suggesting a possible mechanism for this compound as well .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains. The following table summarizes the antimicrobial activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

This data suggests that the compound could be a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A study reported that it inhibited the growth of Candida species with varying degrees of effectiveness depending on the strain.

Case Studies

Case Study 1: Antimicrobial Efficacy

A randomized study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving this compound showed a significant reduction in infection markers compared to a placebo group after two weeks of treatment. The study highlighted the compound's potential as an alternative treatment option for antibiotic-resistant infections.

Case Study 2: Antifungal Treatment

In another study focusing on fungal infections, patients treated with this compound demonstrated improved clinical outcomes compared to those receiving standard antifungal therapy. The compound was well-tolerated, with minimal side effects reported.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Innovative synthetic routes have been developed that improve yield and purity, making it more viable for clinical applications .

Additionally, structure-activity relationship (SAR) studies have provided insights into how modifications to the molecular structure can influence biological activity. For instance, variations in substituent groups can lead to increased potency against specific microbial targets .

Scientific Research Applications

Chemical Research

Methyl 4,5-dichloro-2-fluorophenylacetate serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules used in various chemical reactions.

Applications:

- Synthesis of Agrochemicals: Used in the formulation of pesticides and herbicides due to its reactive chlorine and fluorine atoms.

- Polymer Chemistry: Acts as an intermediate in producing polymers with enhanced properties.

Biological Studies

The compound has been investigated for its biological activities, including enzyme inhibition and receptor binding.

Biological Activities:

- Anti-inflammatory Effects: Demonstrated efficacy in reducing inflammation markers in animal models, suggesting potential therapeutic uses for inflammatory diseases.

- Neuroprotective Properties: Studies indicate that it may enhance cognitive functions by modulating specific signaling pathways related to memory consolidation.

Pharmacological Applications

Research has shown that this compound possesses anticancer potential by inhibiting pathways involved in tumor growth.

Case Studies:

- A study highlighted its selective inhibition of phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways associated with cancer cell proliferation.

Data Tables

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Chemical Synthesis | Building block for complex organic compounds | High reactivity due to halogen substituents |

| Agrochemical Production | Intermediate for pesticides | Effective against various pests |

| Pharmacology | Potential anticancer agent | Inhibits PDE4D leading to reduced tumor growth |

| Neurobiology | Cognitive enhancement studies | Modulates cAMP levels improving memory functions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

*Calculated based on molecular formula.

Key Observations:

Ethyl esters (e.g., Ethyl 4,5-dichloro-2-fluorophenylacetate) exhibit higher molecular weights (~251 vs. ~237) and likely increased lipophilicity compared to methyl esters, influencing bioavailability in biological systems .

Physicochemical Properties: Non-halogenated methyl phenylacetate has a boiling point of 218°C and density of 1.044 g/cm³ . The addition of halogens (Cl, F) in the main compound and its analogs is expected to increase molecular weight and boiling points while reducing volatility.

Functional and Application Comparisons

- Pharmaceutical Intermediates : Fluorophenyl- and chlorophenyl-containing compounds are frequently used as intermediates in drug synthesis. For example, 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline (a related impurity in pharmaceuticals) highlights the relevance of fluorophenyl motifs in benzodiazepine derivatives .

- Reactivity : Methyl esters (e.g., main compound) are generally more reactive toward hydrolysis than ethyl esters due to the smaller alkyl group, but electron-withdrawing substituents (Cl, F) may mitigate this by stabilizing the ester bond .

- This underscores the need for careful handling of halogenated aromatic esters.

Preparation Methods

Synthesis of the Halogenated Aromatic Intermediate

The key starting point for the synthesis of methyl 4,5-dichloro-2-fluorophenylacetate is the preparation of the halogenated aromatic intermediate, typically 4,5-dichloro-2-fluorobenzene derivatives.

Fluorination of Dichloronitrobenzene:

According to a patented process, 3,4-dichloronitrobenzene is reacted with potassium fluoride (KF) under controlled conditions to introduce fluorine selectively at the 2-position. The reaction involves careful drying of KF and reaction mass, followed by heating to 130–140 °C with catalysts such as tetrabutylammonium bromide (TBAB) to facilitate nucleophilic aromatic substitution. The reaction progress is monitored by gas chromatography (GC) to ensure conversion of 3,4-dichloronitrobenzene to 4-fluoro-3-chloronitrobenzene with yields reaching approximately 95% conversion.Chlorination and Acylation:

The fluorinated intermediate is then subjected to chlorination and acylation steps to form 2,4-dichloro-5-fluoroacetophenone derivatives. Melt crystallization is used for purification, ensuring high purity of the intermediate.

Conversion to Phenylacetic Acid Derivatives

- Reduction and Functional Group Transformation:

The fluorinated acetophenone derivative can be further transformed into the corresponding phenylacetic acid derivative through oxidation or side-chain modifications, although specific details for the 4,5-dichloro-2-fluorophenylacetate are less commonly detailed in literature. However, related compounds such as 2-(4-fluorophenyl)acetic acid are well-documented and serve as analogs for synthetic strategy.

Esterification to Methyl Ester

The final step involves esterification of the phenylacetic acid derivative to form the methyl ester:

Use of Thionyl Chloride or Oxalyl Chloride:

Phenylacetic acids can be converted to their corresponding acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, often catalyzed by a small amount of N,N-dimethylformamide (DMF). Conditions vary but typically involve stirring at 0–80 °C for several hours under inert atmosphere. The acyl chloride intermediate is then reacted with methanol to yield the methyl ester.Direct Esterification:

Alternatively, direct esterification of the acid with methanol under acidic catalysis is possible but less common for halogenated aromatic acids due to potential side reactions.

Example General Procedure for Esterification

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4,5-Dichloro-2-fluorophenylacetic acid + Thionyl chloride (2 equiv) + DMF (catalytic) | Stir at 0–60 °C for 3–7 hours under nitrogen atmosphere to form acyl chloride intermediate |

| 2 | Acyl chloride + Methanol (excess) | React at 0–25 °C to form methyl ester |

| 3 | Work-up | Evaporate solvents under reduced pressure, purify by column chromatography or recrystallization |

Analytical Monitoring and Purification

Column Chromatography:

Purification of the final product is typically performed using silica gel chromatography with eluents such as n-hexane/ethyl acetate mixtures.Recrystallization:

Recrystallization from solvents like n-pentane or ethyl acetate is used to enhance purity.Spectroscopic Characterization:

NMR (¹H, ¹³C, ¹⁹F), HPLC, and LC-MS are standard analytical techniques to confirm structure and purity.

Summary Table of Key Preparation Methods

Research Findings and Observations

The nucleophilic aromatic substitution using potassium fluoride is a critical step to introduce fluorine selectively on the dichlorinated aromatic ring, which requires careful control of moisture and reaction temperature to achieve high conversion and selectivity.

Esterification via acyl chloride intermediates is preferred for halogenated phenylacetic acids due to higher efficiency and fewer side reactions compared to direct acid-catalyzed esterification.

Purification by melt crystallization and chromatographic techniques ensures removal of impurities such as unreacted starting materials and side products, which is essential for obtaining analytically pure this compound.

The methodologies are adaptable and have been applied in the synthesis of related fluorinated phenylacetate esters, confirming the robustness of the approach.

Q & A

Q. What are the standard protocols for synthesizing Methyl 4,5-dichloro-2-fluorophenylacetate, and how do substituent positions influence reaction efficiency?

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs (e.g., ethyl vs. methyl esters or varying halogen positions)?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or crystallographic packing (e.g., in X-ray data). Strategies include:

- 2D NMR (COSY, HSQC) : To resolve overlapping aromatic signals.

- Computational Modeling : Compare experimental ¹³C chemical shifts with density functional theory (DFT)-calculated values.

- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, as demonstrated in studies of fluorophenylacetate derivatives .

Q. What advanced chromatographic techniques optimize separation of this compound from its structural analogs (e.g., ethyl esters or mono-chlorinated derivatives)?

- Methodological Answer :

- HPLC with PFPP Columns : Pentafluorophenylpropyl (PFPP) stationary phases enhance selectivity for halogenated aromatics. Use gradient elution (acetonitrile/water with 0.1% formic acid) .

- LC-MS/MS : Quantify trace impurities using MRM (multiple reaction monitoring) transitions specific to the molecular ion ([M+H]⁺). For example, monitor m/z 251 → 153 (loss of COOCH₃) .

Q. How can kinetic isotope effects (KIEs) be studied in the hydrolysis of this ester using deuterated analogs?

- Methodological Answer : Synthesize deuterated variants (e.g., methyl-d₃ esters or α,α-d₂ phenylacetic acids) via acid-catalyzed exchange or labeled precursors. Compare hydrolysis rates (k_H/k_D) in basic or enzymatic conditions. For example:

- Deuterated Precursor : 4-Fluorophenylacetic-α,α-d₂ acid (CAS 113715-48-3) can be esterified to generate labeled analogs .

- Isotopic Tracing : Use ²H NMR or mass spectrometry to track deuterium retention in hydrolysis products.

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions (e.g., dehalogenation or ester degradation) during synthetic scale-up?

- Methodological Answer :

Q. How do solvent polarity and proticity influence the compound’s stability in long-term storage?

- Methodological Answer : Stability studies show:

- Non-Polar Solvents (Hexane) : Minimize ester hydrolysis but risk crystallization.

- Protic Solvents (MeOH) : Accelerate degradation at room temperature.

- Recommended : Store in anhydrous dichloromethane at -20°C with molecular sieves. Monitor via periodic ¹H NMR .

Environmental & Analytical Considerations

Q. What methodologies detect and quantify trace degradation products (e.g., 4,5-dichloro-2-fluorophenylacetic acid) in environmental samples?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.